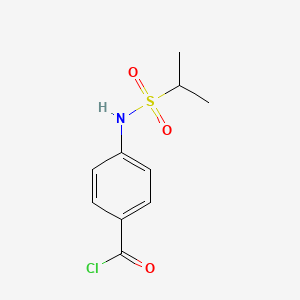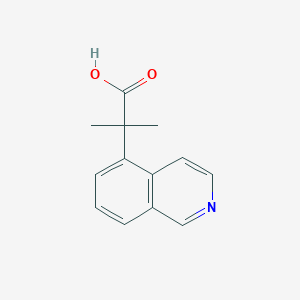
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core with a substituted imidazolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acetophenone derivatives followed by cyclization reactions to introduce the imidazolidinyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-(1-methylethyl)-: A simpler derivative with similar structural features but lacking the imidazolidinyl group.
4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid: Another related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- lies in its complex structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
651748-42-4 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[2,5-dioxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-12(2)13-6-8-15(9-7-13)20-11-17(22)21(19(20)25)16-5-3-4-14(10-16)18(23)24/h3-10,12H,11H2,1-2H3,(H,23,24) |
Clave InChI |
QCXMQAGPEBUHNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-2-carbonitrile,6-formyl-(9ci)](/img/structure/B8646690.png)


![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)






